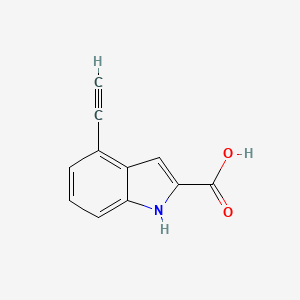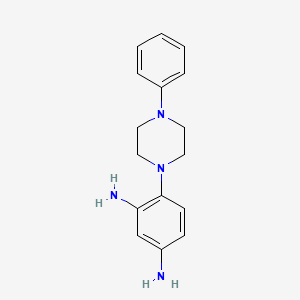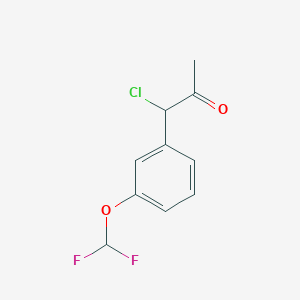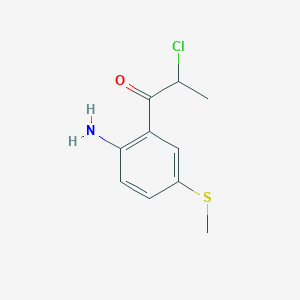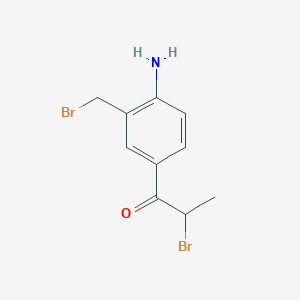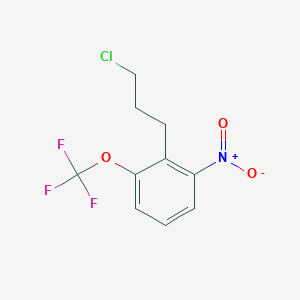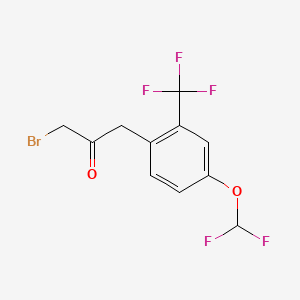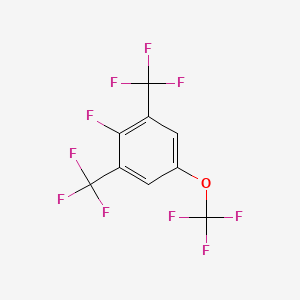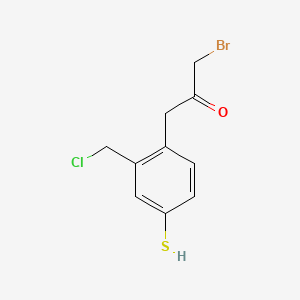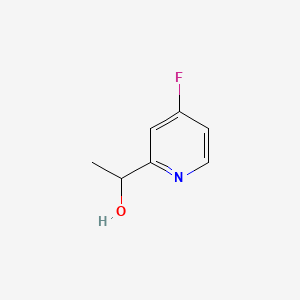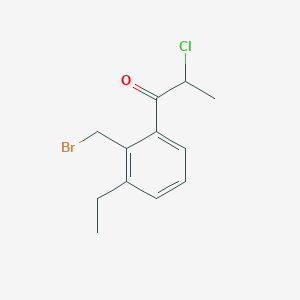
1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one is an organic compound characterized by the presence of bromine, chlorine, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one typically involves the bromination of a precursor compound followed by chlorination. One common method involves the bromination of 2-ethylbenzyl alcohol using bromine in the presence of a catalyst such as sulfur or hydrogen sulfide. The resulting bromomethyl derivative is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include secondary alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-3-ethylphenyl)-2-chloropropan-1-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl and chloropropanone groups are reactive sites that participate in substitution and addition reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-butyne: A compound with a similar bromomethyl group but different overall structure.
2-Bromomethyl-1,3-dioxolane: Another bromomethyl-containing compound with a different ring structure.
2,2-Bis(bromomethyl)-1,3-propanediol: A compound with two bromomethyl groups and a diol structure .
Eigenschaften
Molekularformel |
C12H14BrClO |
|---|---|
Molekulargewicht |
289.59 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-3-ethylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO/c1-3-9-5-4-6-10(11(9)7-13)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
BTOJWKORTALSAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)C(=O)C(C)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




